1-{2-[(3-Phenylpropyl)amino]-1H-imidazol-5-yl}ethan-1-one
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Overview
Description
1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone is a complex organic compound characterized by the presence of an imidazole ring and a phenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with an imidazole derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Phenylamino)-1H-imidazol-4-yl)ethanone
- 1-(2-((3-Phenylpropyl)amino)-1H-imidazol-2-yl)ethanone
Uniqueness
1-(2-((3-Phenylpropyl)amino)-1H-imidazol-4-yl)ethanone stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88723-29-9 |
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Molecular Formula |
C14H17N3O |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
1-[2-(3-phenylpropylamino)-1H-imidazol-5-yl]ethanone |
InChI |
InChI=1S/C14H17N3O/c1-11(18)13-10-16-14(17-13)15-9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17) |
InChI Key |
MUNGUHLDOXXIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(N1)NCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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